Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This particular compound is derived from benzoic acid and features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The ethyl ester group is attached to the benzoic acid moiety, making it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester can be achieved through several methods. One common approach is the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction typically requires heating to reflux conditions to drive the reaction to completion .
Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield benzoic acid and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, the ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial and antifungal effects by disrupting microbial cell membranes . The compound’s ability to inhibit enzyme activity and interfere with metabolic pathways also contributes to its biological effects .
Comparison with Similar Compounds
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester can be compared with other similar compounds such as:
Ethyl benzoate: Another ester of benzoic acid, but without the piperidine ring.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a medication and insect repellent.
The presence of the piperidine ring in this compound makes it unique and imparts distinct chemical and biological properties compared to these other esters.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 4-[(2S)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3/t13-/m0/s1 |
InChI Key |
AZMULAKKDFWOJZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.